molecular formula C16H14ClN3O5S B2815324 5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034528-06-6

5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2815324
CAS No.: 2034528-06-6
M. Wt: 395.81
InChI Key: POQDMZUQDJNTBE-UHFFFAOYSA-N
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Description

5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a sophisticated synthetic compound of significant interest in modern medicinal chemistry and drug discovery research. This molecule is characterized by a unique architecture that incorporates multiple privileged structures, including a pyrrolidine ring , a chlorinated pyridine , and a benzo[d]oxazol-2(3H)-one scaffold. Such heterocyclic systems are frequently employed in drug design due to their ability to impart favorable physicochemical properties and engage in key molecular interactions with biological targets . The integration of a sulfonyl group bridges the heterocyclic components, potentially influencing the compound's conformation, solubility, and binding characteristics. Analogs featuring pyrrolidine and pyridine subunits are commonly investigated as key intermediates and building blocks for the synthesis of potential therapeutic agents . Researchers may explore this compound as a core scaffold for developing novel bioactive molecules, particularly as it shares structural motifs with compounds studied as kinase inhibitors and for modulating cytokine signaling pathways . Its exact mechanism of action and primary research applications are compound-specific and require further investigation by qualified researchers. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-12-8-18-5-3-14(12)24-10-4-6-20(9-10)26(22,23)11-1-2-15-13(7-11)19-16(21)25-15/h1-3,5,7-8,10H,4,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQDMZUQDJNTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 3-chloropyridin-4-ol

    • Reagent: : 3-chloropyridine

    • Condition: : Hydrolysis under acidic or basic conditions

  • Step 2: Synthesis of 3-((3-chloropyridin-4-yl)oxy)pyrrolidine

    • Reagents: : 3-chloropyridin-4-ol, pyrrolidine

    • Condition: : Nucleophilic substitution reaction using an organic solvent like DMF (Dimethylformamide)

  • Step 3: Synthesis of sulfonyl benzo[d]oxazol-2(3H)-one

    • Reagents: : Benzo[d]oxazol-2(3H)-one, sulfonyl chloride

    • Condition: : Sulfonation reaction in the presence of a base, such as triethylamine

  • Step 4: Final Coupling Reaction

    • Reagents: : 3-((3-chloropyridin-4-yl)oxy)pyrrolidine, sulfonyl benzo[d]oxazol-2(3H)-one

    • Condition: : Using a coupling agent such as DCC (Dicyclohexylcarbodiimide) in an aprotic solvent

Industrial Production Methods: Industrial-scale synthesis usually involves optimizing these reactions for yield and purity, often leveraging continuous flow techniques and automated synthesis robots to improve reproducibility and scale.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation Reactions: : This compound can undergo oxidation reactions at various functional groups, particularly at the pyrrolidine ring and the benzo[d]oxazole moiety.

  • Reduction Reactions: : Reduction reactions can target the nitro or sulfonyl groups, typically using reducing agents like LiAlH4 or NaBH4.

  • Substitution Reactions: : Various substitution reactions can occur, especially nucleophilic substitutions at the chloro-pyridine ring.

Common Reagents and Conditions:

  • Oxidation: : K2Cr2O7 in acidic medium, H2O2 with catalysts

  • Reduction: : LiAlH4 in dry ether, NaBH4 in methanol

  • Substitution: : NaOH in water, PPh3 in organic solvents

Major Products Formed:

  • Oxidation: : Formation of oxo and sulfone derivatives

  • Reduction: : Amino derivatives

  • Substitution: : Various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry: This compound serves as a starting material for the synthesis of more complex molecules. It is also useful in studying reaction mechanisms due to its multifunctional groups.

Biology: In biological research, it can be used as a molecular probe to study enzyme activities, particularly those involving sulfonyl groups. Its potential antimicrobial properties are also being explored.

Medicine: Pharmacological studies investigate its role as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, it finds applications in the development of novel materials, especially polymers with unique electronic properties.

Mechanism of Action

The compound exhibits its effects through several pathways:

  • Binding to Molecular Targets:

    • It binds to specific enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to the ATP-binding site.

  • Interference with Cellular Pathways:

    • Disrupts cellular signaling pathways involving sulfonylation and phosphorylation, leading to altered cellular functions and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications and Limitations

The provided evidence highlights structural parallels but lacks direct pharmacological or physicochemical data for the target compound. Further studies are required to evaluate:

  • Binding Affinity : Role of the sulfonyl group vs. hydroxyethyl in target engagement.
  • Metabolic Stability : Impact of chloropyridine vs. fluorinated/isoxazole motifs.
  • Synthetic Feasibility : Scalability of sulfonylation steps compared to fluorination protocols .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example:

  • Step 1 : React 3-chloropyridin-4-ol with pyrrolidine derivatives under reflux conditions using xylene as a solvent and chloranil as an oxidizing agent to form the pyrrolidinyl ether intermediate .
  • Step 2 : Sulfonylation of the intermediate with benzo[d]oxazol-2(3H)-one sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Optimization : Yield improvements (e.g., 47–65%) are achieved by controlling stoichiometry, using anhydrous Na₂SO₄ for drying organic layers, and recrystallization from methanol for purification .

Q. Which spectroscopic and chromatographic methods are recommended for structural validation?

Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidinyl sulfonyl linkage) and aromatic proton environments. For example, the 3-chloropyridinyl group shows distinct downfield shifts at δ 8.2–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃ClN₃O₄S: 378.03) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfonyl benzooxazolone moiety?

Methodological Answer :

  • Analog Synthesis : Modify the benzooxazolone ring (e.g., introduce electron-withdrawing groups) or replace the sulfonyl group with carbonyl/carbamate linkers. Compare bioactivity in enzyme inhibition assays .
  • Biological Testing : Use kinase or protease inhibition assays to quantify IC₅₀ values. For example, analogs with bulkier substituents on the pyrrolidine ring showed reduced activity due to steric hindrance .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity trends .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Control Experiments : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) with internal controls (e.g., staurosporine for kinase inhibition) .
  • Statistical Validation : Use ANOVA to assess inter-laboratory variability and report confidence intervals for activity data .

Q. What computational approaches predict environmental fate and degradation pathways?

Methodological Answer :

  • QSPR Modeling : Use software like EPI Suite to estimate biodegradation half-lives based on molecular descriptors (e.g., topological polar surface area, logKow) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., sulfonyl group hydrolysis under alkaline conditions) .
  • Metabolic Pathway Prediction : Tools like Meteor (Lhasa Ltd.) simulate microbial degradation pathways, highlighting potential toxic metabolites .

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